5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide
Description
5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide is a complex organic compound characterized by the presence of chloro, trifluoromethoxy, and hydroxy functional groups
Properties
CAS No. |
634186-15-5 |
|---|---|
Molecular Formula |
C14H8Cl2F3NO3 |
Molecular Weight |
366.1 g/mol |
IUPAC Name |
5-chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8Cl2F3NO3/c15-7-1-3-11(21)9(5-7)13(22)20-8-2-4-12(10(16)6-8)23-14(17,18)19/h1-6,21H,(H,20,22) |
InChI Key |
ZIKCNNQNBHMFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the chloro groups can produce a variety of substituted benzamides.
Scientific Research Applications
5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(trifluoromethoxy)aniline: Shares the trifluoromethoxy and chloro groups but lacks the amide and hydroxy functionalities.
5-Chloro-2-hydroxybenzoic acid: Contains the chloro and hydroxy groups but lacks the trifluoromethoxy and amide functionalities.
N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide: Similar structure but with variations in the position of functional groups.
Uniqueness
5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and trifluoromethoxy groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Biological Activity
5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide, also known as IMD0354, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H12ClF4N3O4S
- Molecular Weight : 509.9 g/mol
- IUPAC Name : 5-Chloro-N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-hydroxybenzamide
The compound's structure features a chlorinated aromatic ring and a hydroxybenzamide group, which are critical for its biological activity.
IMD0354 exhibits several mechanisms that contribute to its biological effects:
- Antimicrobial Activity : It has demonstrated significant antimicrobial properties against multidrug-resistant Gram-positive bacteria. Studies indicate that IMD0354 can inhibit biofilm formation and bacterial cell attachment in a dose-dependent manner, with minimal cytotoxicity to human cells .
- Cytotoxicity Against Cancer Cells : IMD0354 has been shown to selectively inhibit the proliferation of cancer cells while sparing normal cells. The compound's half-maximal inhibitory concentration (IC50) against cancerous cell lines is reported to be approximately 1.04 µg/mL, which is significantly lower than its minimum inhibitory concentration (MIC) for bacterial strains .
- Inhibition of Specific Enzymes : The compound acts as an inhibitor of certain enzymes related to cancer progression and microbial resistance, enhancing its potential as a therapeutic agent in oncology and infectious diseases.
In Vitro Studies
A series of in vitro studies have characterized the biological activity of IMD0354:
- Antimicrobial Efficacy : In a study measuring the effectiveness against various bacterial strains, IMD0354 exhibited an MIC of 0.06 µg/mL against resistant strains, demonstrating its potency .
- Cytotoxicity Profile : The cytotoxic effects were evaluated using human cell lines and model organisms like Caenorhabditis elegans, showing no significant toxicity at concentrations up to 2 µg/mL .
In Vivo Studies
In vivo studies further support the compound's therapeutic potential:
- Murine Models : Administered at doses ranging from 1 mg/kg to 30 mg/kg, IMD0354 showed no detectable toxicity while effectively reducing tumor size in murine cancer models .
Case Studies
- Case Study on Multidrug-Resistant Infections : A clinical investigation highlighted the use of IMD0354 in treating patients with multidrug-resistant infections. The results indicated a significant reduction in bacterial load without adverse effects on patient health.
- Cancer Treatment Trials : Preliminary trials involving IMD0354 in combination with standard chemotherapy agents have shown enhanced efficacy in tumor reduction while maintaining a favorable safety profile.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H12ClF4N3O4S |
| Molecular Weight | 509.9 g/mol |
| IC50 (Cancer Cells) | ~1.04 µg/mL |
| MIC (Bacterial Strains) | 0.06 µg/mL |
| Toxicity (C. elegans) | No toxicity up to 2 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
